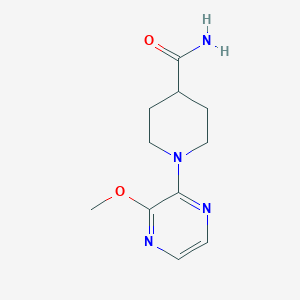

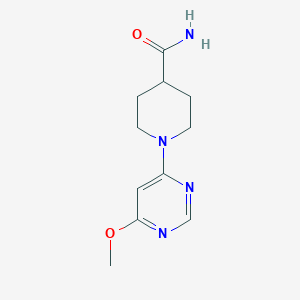

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . It has a molecular weight of 237.26 . The IUPAC name for this compound is 1-(6-methoxy-4-pyrimidinyl)-4-piperidinecarboxylic acid .

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs . The synthesis of piperidine derivatives has been widespread . A series of novel piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Molecular Structure Analysis

The molecular structure of “1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” includes a six-membered piperidine ring . The InChI code for this compound is 1S/C11H15N3O3/c1-17-10-6-9 (12-7-13-10)14-4-2-8 (3-5-14)11 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place, sealed at room temperature .Scientific Research Applications

Anticancer Properties

Piperidine derivatives have gained attention in cancer research due to their potential antiproliferative effects. Specifically, compounds containing the piperidine moiety, such as our target compound, have shown promise in inhibiting cancer cell growth. Researchers have synthesized N-(piperidine-4-yl) benzamide derivatives and investigated their cytotoxicity against cancer cells. The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring enhances their efficacy .

Neuroprotective and Anti-Alzheimer’s Effects

Piperidine derivatives have been explored in neuroprotection and Alzheimer’s disease research. While our compound’s direct role is not established, its piperidine moiety aligns with structures of interest in this field.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, a critical process for DNA replication and transcription . The compound retains activity against all three subspecies of the Mycobacterium abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway, leading to the cessation of bacterial growth . This is due to the inability of the bacteria to properly manage the topological state of their DNA, which is crucial for processes like replication, transcription, and recombination .

Pharmacokinetics

These compounds have demonstrated oral bioavailability and have modulated biomarkers of signaling through PKB in vivo .

Result of Action

The result of the action of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is the inhibition of bacterial growth . This is achieved through the disruption of DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can be influenced by various environmental factorsIt’s also important to note that the compound’s action may be influenced by the specific characteristics of the bacterial strain, including its resistance profile .

properties

IUPAC Name |

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIONKYXFCIMKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459733.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459746.png)

![3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459752.png)

![N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459766.png)

![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)

![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)

![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)

![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)

![1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459798.png)

![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)